molecular formula C15H14ClN3O4S B2912959 4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide CAS No. 697240-29-2

4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2912959
CAS No.: 697240-29-2
M. Wt: 367.8
InChI Key: XUTUFHXYMBEWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide is a high-purity chemical compound supplied for research purposes. This benzenesulfonamide derivative is built around an indazole scaffold, a structure known for its significant role in medicinal chemistry . Sulfonamide-containing compounds are a well-investigated class in drug discovery due to their stability and tolerance in biological systems, and they exhibit a wide spectrum of potential pharmacological activities, including anticancer and anti-inflammatory properties . The specific substitution pattern on the benzene ring with chlorine and methoxy groups, and its linkage to the 7-position of the 1H-indazole ring, defines this molecule's unique electronic and steric properties, influencing its interaction with biological targets . Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for screening against various biological targets in the development of novel therapeutic agents . The structural motif of N-indazolyl sulfonamides has been explored in scientific literature for their interesting solid-state properties, such as characteristic crystal packing stabilized by N-H···O hydrogen bonds that form multidimensional networks . This product is intended for research and development applications in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c1-22-12-7-14(13(23-2)6-10(12)16)24(20,21)19-11-5-3-4-9-8-17-18-15(9)11/h3-8,19H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTUFHXYMBEWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Moiety: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzene derivative with a suitable sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; often requires a catalyst or elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 4-chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound shares a benzenesulfonamide backbone with analogs reported in the literature, such as compounds 22 and 25 from Molecules (2014) . Key structural differences include:

Compound R-Group (Sulfur Substituent) Heterocyclic Moiety Additional Substituents
Target Compound None (direct indazole linkage) 1H-Indazol-7-yl 4-Cl, 2,5-(OCH3) on benzene
Compound 22 6-Chlorobenzo[d][1,3]dioxol-5-ylmethylthio 4-Methyl-1-oxophthalazin-2-yl 5-CH3 on benzene, OCH2O group
Compound 25 4-Chlorobenzylthio 4-Methyl-1-oxophthalazin-2-yl 5-CH3 on benzene, 4-Cl on benzyl

Key Observations :

  • The indazole moiety replaces the phthalazine ring in analogs, altering hydrogen-bonding capabilities and π-π stacking interactions.
  • Methoxy groups in the target compound may enhance solubility compared to the chloro and methyl groups in analogs.

Analysis :

  • Compound 25’s higher yield (53%) compared to 22 (43%) suggests that the 4-chlorobenzylthio group may improve reaction efficiency over the dioxol-containing substituent.
  • Higher melting points for compound 25 (169–174°C) vs. 22 (159–162°C) could reflect stronger crystal packing due to the chlorobenzyl group.

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy:
Compound Key IR Peaks (cm⁻¹) Notable Features
22 3414 (NH), 1662 (C=O), 1345 (SO₂) OCH₂O group contributes to 1527 cm⁻¹ peak
25 3230 (NH), 1683 (C=O), 1344 (SO₂) Chlorobenzyl group lacks OCH₂O vibrations

Insight : The absence of OCH₂O in the target compound may simplify its IR profile, while the indazole NH stretch (~3400 cm⁻¹) would dominate.

Nuclear Magnetic Resonance (NMR):
  • Compound 22 : 1H-NMR signals at δ 6.01 (OCH₂O) and δ 7.07–8.90 (phthalazine protons) .
  • Compound 25 : 1H-NMR shows δ 7.29–7.47 (chlorobenzyl protons) and δ 8.92 (C=NH) .

Comparison : The target compound’s indazole protons (e.g., H-2, H-3) would resonate in the δ 7.0–8.5 range, distinct from phthalazine signals in analogs.

Research Implications and Limitations

  • Structural Advantages : The indazole core in the target compound may offer improved metabolic stability over phthalazine-based analogs.
  • Further studies are required to validate inferred properties.
  • Software Tools : Programs like SHELX and WinGX are critical for crystallographic analysis of such compounds, though their application to the target compound remains unexplored here.

Biological Activity

4-Chloro-N-(1H-indazol-7-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H14ClN3O4S
  • Molecular Weight : 357.79 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets in cellular pathways. The compound has been studied for its potential as an inhibitor of various enzymes and pathways associated with cancer progression and inflammatory responses.

Target Enzymes

  • β-Catenin Pathway : This compound has shown promise in inhibiting the Wnt/β-catenin signaling pathway, which is crucial in colorectal cancer development. In vitro studies indicate that it can significantly reduce β-catenin-mediated transcriptional activity, leading to decreased cell proliferation in cancer cell lines such as SW480 and HCT116 .
  • Cancer Cell Proliferation : The compound demonstrated IC50 values of 2 μM for SW480 cells and 0.12 μM for HCT116 cells, indicating potent anti-proliferative effects compared to standard chemotherapeutics like 5-FU .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Inhibition of Tumor Growth : In xenograft models using HCT116 cells implanted in BALB/C nu/nu mice, treatment with this compound resulted in significant tumor growth inhibition. The expression of Ki67, a proliferation marker, was notably reduced .
  • Metabolic Stability : When tested with human and mouse liver microsomes, the compound exhibited higher metabolic stability compared to traditional chemotherapeutic agents, suggesting a favorable pharmacokinetic profile for further development .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Colorectal Cancer Models : A study involving xenografts showed that the compound not only inhibited tumor growth but also modulated gene expression related to cancer progression, making it a candidate for further clinical evaluation in colorectal cancer therapies .
  • Inflammatory Responses : Additional research has indicated that this compound may also play a role in modulating inflammatory pathways, although specific mechanisms remain to be elucidated.

Data Table

Biological ActivityObservationsReference
IC50 (SW480)2 μM
IC50 (HCT116)0.12 μM
Tumor Growth InhibitionSignificant reduction in xenograft models
Metabolic StabilityHigher than standard agents

Q & A

Q. What in vitro assays are suitable for screening the antimicrobial potential of this compound?

  • Methodology :

Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported in µg/mL.

Time-kill studies to differentiate bacteriostatic vs. bactericidal effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.